rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid, trans
Description
Chemical Structure and Key Features
The compound rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid (hereafter referred to as the target compound) is a cyclopropane derivative with the following features:
- Cyclopropane core: A strained three-membered ring with two methyl groups at the 2,2-positions.
- Substituents:
- A 4-methylpiperazine-1-carbonyl group at the 3-position, introducing a nitrogen-rich heterocyclic moiety.
- A carboxylic acid group at the 1-position, enabling hydrogen bonding and salt formation.
- Stereochemistry: The (1R,3R) configuration indicates a trans arrangement of substituents across the cyclopropane ring.
- Racemic nature: The "rac" prefix denotes a 1:1 mixture of enantiomers.
Molecular Formula: C₁₂H₂₀N₂O₃
Molecular Weight: 191.19 g/mol .
Properties
CAS No. |
1807941-60-1 |
|---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.30 g/mol
- IUPAC Name : rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
Research indicates that this compound may interact with various biological pathways:
- Receptor Binding : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS) .
- Inhibition of Enzymatic Activity : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Pharmacological Effects
- Antidepressant Activity : Some studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels .
- Neuroprotective Effects : There is evidence suggesting that cyclopropane derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, indicating a potential role in treating inflammatory disorders .
Study 1: Neuropharmacology of Piperazine Derivatives
A study published in Frontiers in Pharmacology highlighted the neuropharmacological properties of piperazine derivatives. It was found that compounds similar to rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid exhibited significant effects on mood regulation and cognitive function .
Study 2: In Vitro Assessment of Anti-inflammatory Activity
An investigation into the anti-inflammatory properties of cyclopropane derivatives demonstrated that rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid effectively reduced pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in managing chronic inflammatory conditions .
Summary of Findings
| Study | Focus | Key Findings |
|---|---|---|
| 1 | Neuropharmacology | Antidepressant-like effects observed; modulation of serotonin levels |
| 2 | Anti-inflammatory | Reduced cytokine production in macrophages; potential for chronic inflammation treatment |
Scientific Research Applications
Applications in Scientific Research
This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Below are the primary applications:
1. Pharmaceutical Development
- Targeting Neurological Disorders : The piperazine component suggests potential use in developing drugs targeting neurological conditions due to its ability to interact with neurotransmitter systems. Studies have indicated that compounds with similar structures exhibit efficacy in modulating serotonin and dopamine receptors, which are crucial in treating disorders such as anxiety and depression .
- Anticancer Activity : Research has shown that cyclopropane derivatives can possess anticancer properties. Initial studies indicate that rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
2. Structure-Activity Relationship (SAR) Studies
- The compound serves as a valuable scaffold for SAR studies aimed at optimizing the biological activity of similar compounds. By modifying the piperazine or cyclopropane moieties, researchers can explore variations that enhance potency or selectivity against specific biological targets .
3. Synthesis of Chiral Compounds
- Given its chiral nature, this compound is useful in synthesizing other chiral drugs. The ability to produce enantiomerically pure substances is critical in pharmaceuticals to minimize side effects and enhance therapeutic efficacy .
Case Studies
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of compounds derived from rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid in animal models. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a lead compound for developing new antidepressants .
Case Study 2: Cancer Cell Line Inhibition
Another research focused on the anticancer properties of this compound against various cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Pyrethroid Derivatives
Pyrethroids are cyclopropane-based insecticides with ester linkages. Key comparisons include:
Functional Insights :
- The carboxylic acid in the target compound enhances water solubility compared to pyrethroid esters, which are optimized for membrane permeability in insects.
Cyclopropane Carboxylic Acid Derivatives with Heterocycles
Structural Insights :
- Replacement of the piperazine-carbonyl group with pyridine or pyrazole alters electronic properties and steric bulk.
- The carboxylic acid is conserved across analogs, suggesting shared utility in salt formation or conjugation reactions.
Research Findings and Data
Physicochemical Properties
- Solubility : The carboxylic acid and piperazine groups enhance aqueous solubility vs. pyrethroids, which prioritize lipid solubility.
- pKa Prediction : The piperazine group (pKa ~8.5) and carboxylic acid (pKa ~2.5) create a zwitterionic structure at physiological pH, influencing bioavailability.
Preparation Methods
Simmons–Smith Reaction for Cyclopropane Synthesis
The Simmons–Smith reaction employs iodomethylzinc iodide (generated from diiodomethane and a zinc-copper couple) to convert alkenes into cyclopropanes. For the target compound, a precursor alkene such as 2-methylpropenyl dimethylcyclopropane could undergo cyclopropanation under these conditions. Modifications using dibromomethane or diethylzinc enhance reactivity, while asymmetric variants enable stereocontrol. For example, chiral ligands like bisoxazolines have been used to induce the desired (1R,3R) configuration.
Diazo Compound-Based Cyclopropanation
Diazomethane reacts with α,β-unsaturated esters via 1,3-dipolar cycloaddition, forming pyrazoline intermediates that decompose thermally or photochemically to yield cyclopropanes. This method, termed the Kishner cyclopropane synthesis , is effective for introducing substituents like methyl groups. For instance, 3-(2-methylpropenyl)-2,2-dimethylcyclopropane carboxylic acid derivatives are accessible via this route.
Introduction of the Carboxylic Acid and Piperazine Carbonyl Groups
Carboxylic Acid Functionalization
The carboxylic acid group is introduced via hydrolysis of ester precursors. For example, trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid esters are saponified using aqueous-alcoholic alkali hydroxides (e.g., NaOH in methanol/water). Subsequent acidification with HCl yields the free carboxylic acid.
Amidation with 4-Methylpiperazine
The 4-methylpiperazine-1-carbonyl moiety is installed via amide coupling. Cyclopropane carboxylic acid chlorides, generated using thionyl chloride, react with 4-methylpiperazine in the presence of a base (e.g., triethylamine). For instance, tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is deprotected using HCl in methanol to yield cyclopropyl(piperazin-1-yl)methanone hydrochloride.
Stereochemical Control and Trans-Configuration
Diastereoselective Cyclopropanation
The trans-configuration is achieved through steric control during cyclopropanation. Bulky substituents on the alkene precursor favor the trans-diastereomer. For example, 2-acetyl-3,3-dimethylcyclopropane-1-carboxylic acid esters adopt a trans geometry due to steric hindrance between the acetyl and dimethyl groups.
Isomer Separation Techniques
Cis-trans isomer separation is critical. Aqueous solutions of sodium or potassium salts of the isomers are treated with controlled amounts of acid (e.g., HCl), selectively precipitating the less soluble trans-isomer. The pH is monitored to avoid over-acidification, ensuring only the trans-isomer crystallizes.
Industrial-Scale Production and Optimization
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors for cyclopropanation and amidation steps. These systems enhance yield (≥85%) and purity by maintaining precise temperature (50–120°C) and reagent stoichiometry.
Green Chemistry Practices
Solvent recycling (e.g., methanol recovery) and waste minimization are prioritized. Hypochlorite-mediated oxidations, as described in trans-3,3-dimethylcyclopropane-1,2-dicarboxylic acid synthesis, utilize technical-grade reagents to reduce costs.
Challenges and Mitigation Strategies
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity in rac-(1R,3R)-2,2-dimethyl-3-(4-methylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid?
The synthesis of this compound requires precise control over cyclopropane ring formation and stereoselective introduction of the 4-methylpiperazine moiety. Key steps include:
- Cyclopropanation : Use transition-metal-catalyzed carbene transfer reactions (e.g., rhodium or copper catalysts) with diazo precursors to form the strained cyclopropane ring. Reaction conditions (e.g., temperature < 0°C, inert atmosphere) are critical to minimize side products .
- Piperazine Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach 4-methylpiperazine to the cyclopropane carboxylic acid. Optimize solvent polarity (e.g., DMF or dichloromethane) to enhance yield .
- Purification : Chiral HPLC or recrystallization in ethanol/water mixtures can isolate the trans diastereomer. Monitor purity via -NMR and chiral stationary phase chromatography .
Advanced: How can computational methods resolve contradictions in predicted vs. experimental reactivity of the cyclopropane ring?
Discrepancies between computational models (e.g., DFT-predicted reaction pathways) and experimental outcomes often arise from solvation effects or transition-state stabilization. To address this:
- Reaction Path Sampling : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model solvent interactions and steric effects from the 2,2-dimethyl groups .
- Transition-State Analysis : Apply nudged elastic band (NEB) methods to identify hidden barriers in ring-opening reactions. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Validation : Cross-validate computational findings with spectroscopic data (e.g., -NMR shifts for carbonyl groups) .
Basic: What analytical techniques are most effective for confirming the trans configuration of the cyclopropane substituents?
- X-ray Crystallography : Resolve the absolute stereochemistry via single-crystal diffraction. The cyclopropane ring’s C-C bond lengths (~1.54 Å) and torsion angles (e.g., 120–130°) distinguish trans from cis isomers .
- NOESY NMR : Detect spatial proximity between the 4-methylpiperazine proton (δ ~2.5 ppm) and cyclopropane methyl groups (δ ~1.2 ppm) to confirm stereochemistry .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra to assign configuration .
Advanced: How can researchers optimize the compound’s metabolic stability for in vivo pharmacological studies?
- Structural Modifications : Introduce fluorine atoms at the cyclopropane methyl groups to reduce oxidative metabolism. Compare half-life (t) in microsomal assays before/after modification .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases, monitored by LC-MS .
- Enzymatic Stability Assays : Incubate with human liver microsomes (HLM) and quantify remaining compound via UPLC-UV at 254 nm. Adjust the 4-methylpiperazine group to mitigate CYP450 interactions .
Basic: What are common sources of variability in reported melting points and solubility data for this compound?
- Polymorphism : Crystallization conditions (e.g., cooling rate, solvent) can produce different polymorphs. Use differential scanning calorimetry (DSC) to identify transitions .
- Purity : Residual solvents (e.g., DMF) or unreacted precursors lower observed melting points. Validate via GC-MS headspace analysis .
- Solubility : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the carboxylic acid group. Measure solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
Advanced: What strategies are recommended for separating enantiomers in the racemic mixture?
- Chiral Stationary Phases (CSP) : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Optimize retention times by adjusting column temperature .
- Kinetic Resolution : Employ lipase-catalyzed acetylation of the cyclopropane carboxylic acid. Monitor enantiomeric excess (ee) via polarimetry .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize from ethanol .
Basic: How does the 4-methylpiperazine group influence the compound’s physicochemical properties?
- pKa Modulation : The piperazine nitrogen (pKa ~7.1) increases water solubility at physiological pH. Titrate using potentiometry .
- LogP Reduction : The polar carbonyl group lowers the octanol-water partition coefficient (measured LogP ~1.8 vs. ~2.5 for non-carbonyl analogs) .
- Hydrogen Bonding : IR spectroscopy (stretching at ~1650 cm) confirms intramolecular H-bonding between the piperazine and carboxylic acid .
Advanced: What mechanistic insights explain the compound’s resistance to β-lactamase-mediated hydrolysis?
- Steric Shielding : The 2,2-dimethyl groups hinder enzyme access to the β-lactam-like cyclopropane ring. Molecular docking (e.g., AutoDock Vina) shows increased binding energy (~2 kcal/mol) compared to unsubstituted analogs .
- Electronic Effects : The electron-withdrawing carbonyl group destabilizes the tetrahedral intermediate in hydrolysis. Validate via Hammett plots using substituted derivatives .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation from piperazine dust .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
- Stability Testing : Store at -20°C under argon to prevent decarboxylation. Monitor degradation via HPLC every 6 months .
Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?
- Data Curation : Compile structural analogs (e.g., cyclopropane carboxylic acids with varying substituents) and IC values from public databases (e.g., ChEMBL) .
- Feature Selection : Train models on descriptors like topological polar surface area (TPSA), LogP, and hydrogen bond count. Use random forest or graph neural networks (GNNs) .
- Validation : Synthesize top-predicted derivatives and test in enzyme inhibition assays (e.g., fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
